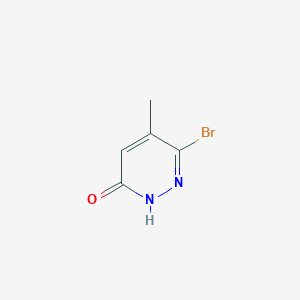

6-Bromo-5-methylpyridazin-3(2H)-one

Description

Significance of the Pyridazinone Scaffold in Heterocyclic Chemistry

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in the field of medicinal chemistry and drug design. nih.govnih.gov Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of functionalized molecules. scispace.com The presence of the nitrogen atoms and the carbonyl moiety allows for diverse chemical modifications and interactions with biological targets, contributing to its status as a "wonder nucleus" in pharmacology. mdpi.com The pyridazinone core is featured in numerous compounds with a broad spectrum of biological activities, underscoring its importance in the development of new therapeutic agents. mdpi.com

Overview of Pyridazinone Derivatives in Academia and Industry

The pyridazinone framework has been extensively studied in both academic and industrial research, leading to the development of a multitude of derivatives with significant pharmacological applications. mdpi.com These compounds have demonstrated a wide range of activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system effects. mdpi.com For instance, certain pyridazinone derivatives are recognized for their potential as anti-inflammatory agents by inhibiting targets like cyclooxygenase (COX). mdpi.com In the industrial sphere, pyridazinone-based compounds have been developed into commercial drugs, such as the analgesic and anti-inflammatory agent emorfazone. prepchem.com The continuous exploration of this scaffold highlights its role in the ongoing search for novel and effective therapeutic agents. nih.govmdpi.com

Research Perspectives on Halogenated and Alkylated Pyridazinones

The introduction of halogen atoms and alkyl groups onto the pyridazinone scaffold has been a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of these molecules. Halogenation, for example, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Research has shown that the nature and position of a halogen substituent can drastically affect biological activity. Similarly, the addition of alkyl groups can impact a compound's potency and selectivity. For instance, the presence of a methyl group on the pyridazinone ring has been shown in some cases to potentiate the desired biological effect. prepchem.com The synthesis of various halogenated and alkylated pyridazinone derivatives remains an active area of research, aimed at discovering compounds with enhanced therapeutic profiles.

Scope and Focus of Academic Inquiry on 6-Bromo-5-methylpyridazin-3(2H)-one

A thorough review of published scientific literature reveals a notable lack of specific academic inquiry focused on the compound this compound. While extensive research exists for the broader class of pyridazinones, including many halogenated and methylated analogues, this particular isomer does not appear as a primary subject of synthesis, characterization, or biological evaluation in available studies.

Chemical databases and research articles frequently discuss related structures, such as other bromo-substituted pyridazinones or different alkylated isomers. For example, studies have detailed the synthesis and properties of compounds like 5-methyl-6-phenyl-3(2H)-pyridazinone and various 6-substituted-3(2H)-pyridazinones. nih.gov However, specific experimental data, including detailed synthetic procedures, spectroscopic characterization, and reactivity profiles for this compound, are not present in the accessible scientific record. This suggests that this compound may be a novel compound or a synthetic intermediate that has not yet been the focus of dedicated academic publication.

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

3-bromo-4-methyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C5H5BrN2O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9) |

InChI Key |

XULYQFUMVSQDHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NN=C1Br |

Origin of Product |

United States |

Spectroscopic Analysis for Structural Elucidation of 6 Bromo 5 Methylpyridazin 3 2h One and Analogs

Vibrational Spectroscopy: FT-IR Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-Bromo-5-methylpyridazin-3(2H)-one, the key functional groups are the cyclic amide (lactam), the alkene C=C bond within the ring, the C-N and N-N bonds, and the C-Br bond.

The FT-IR spectrum is expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the lactam moiety typically appears as a broad band in the region of 3200-3300 cm⁻¹. The carbonyl (C=O) stretching vibration is one of the most intense and recognizable peaks, expected around 1650-1680 cm⁻¹. mdpi.com The C=N stretching vibration of the pyridazinone ring is anticipated in the 1605–1652 cm⁻¹ range. mdpi.com Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. The C-Br stretching vibration usually appears in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 1: Predicted FT-IR Characteristic Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Lactam N-H | 3200 - 3300 (broad) |

| C-H Stretch | Aromatic C-H & Methyl C-H | 3100 - 2900 |

| C=O Stretch | Lactam Carbonyl | 1650 - 1680 (strong) |

| C=N Stretch | Pyridazinone Ring | 1605 - 1652 |

| C=C Stretch | Pyridazinone Ring | 1550 - 1475 |

| N-H Bend | Lactam N-H | 1550 - 1500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities (splitting patterns), and coupling constants, the precise connectivity of atoms can be determined.

The ¹H-NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons in the molecule.

N-H Proton: The lactam N-H proton is expected to appear as a broad singlet in the downfield region, typically between δ 10.0 and 13.0 ppm, due to its acidic nature and the deshielding effect of the adjacent carbonyl group.

CH₃ Protons: The methyl group protons at C5 are also expected to produce a singlet, as they are not coupled to any neighboring protons. This signal would appear in the upfield region, typically around δ 2.2-2.5 ppm.

Table 2: Predicted ¹H-NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | 10.0 - 13.0 | br s | 1H |

| C4-H | 7.0 - 7.5 | s | 1H |

| C5-CH₃ | 2.2 - 2.5 | s | 3H |

(s = singlet, br s = broad singlet)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each unique carbon atom.

The chemical shifts are highly dependent on the electronic environment. The C3 carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of δ 160-165 ppm. mdpi.com The carbons directly attached to heteroatoms (C6-Br and C5-CH₃) will also be significantly affected. Based on studies of substituted pyridazinones, the C6 carbon attached to the electronegative bromine atom would be downfield, while the C5 and C4 carbons would appear at intermediate shifts. nih.gov The methyl carbon will be the most shielded, appearing furthest upfield.

Table 3: Predicted ¹³C-NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (C=O) | 160 - 165 |

| C6 (C-Br) | 140 - 145 |

| C5 (C-CH₃) | 135 - 140 |

| C4 (C-H) | 130 - 135 |

While 1D NMR provides fundamental data, 2D-NMR experiments are essential for confirming the assignments and elucidating the complete molecular structure, especially for complex molecules or for distinguishing between isomers. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. For this compound, it would show a correlation cross-peak between the ¹H signal at δ ~7.2 ppm and the ¹³C signal at δ ~132 ppm, confirming this pair as C4-H. Similarly, it would link the methyl proton signal (δ ~2.3 ppm) to the methyl carbon signal (δ ~18 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations would include:

The methyl protons (C5-CH ₃) showing correlations to the C5 and C6 carbons.

The C4 proton showing correlations to the C3 (carbonyl), C5, and C6 carbons.

The N-H proton showing correlations to the C3 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between atoms that are close in space, regardless of their bonding connectivity. A NOESY spectrum could potentially show a cross-peak between the C4 proton and the C5-methyl protons, confirming their spatial proximity on the pyridazinone ring.

Electronic Absorption Spectroscopy: UV-Vis Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for those containing conjugated systems. The pyridazinone ring is a conjugated system containing π-bonds and heteroatoms with non-bonding electrons (n). Therefore, it is expected to exhibit characteristic π → π* and n → π* transitions. youtube.com

The intense π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to occur in the 250-300 nm range. The less intense n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen or oxygen atom to a π* antibonding orbital, would occur at a longer wavelength, typically above 300 nm. The presence of the bromine atom and the methyl group as substituents on the conjugated ring system is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to the unsubstituted pyridazin-3(2H)-one.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule. For this compound (C₅H₅BrN₂O), the molecular weight is 189.01 g/mol (for ⁷⁹Br).

The mass spectrum would show a characteristic molecular ion peak (M⁺˙). A key feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺˙) and one for the ⁸¹Br isotope ([M+2]⁺˙). raco.cat

Electron impact ionization would likely induce predictable fragmentation pathways. Common fragmentation patterns for related heterocyclic compounds include:

Loss of a bromine radical: [M - Br]⁺, leading to a significant peak at m/z 109.

Loss of carbon monoxide: [M - CO]⁺˙ from the cleavage of the lactam carbonyl group.

Loss of diazene (B1210634) (N₂): [M - N₂]⁺˙ following ring cleavage.

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the heterocyclic ring into smaller, stable fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Identity |

|---|---|

| 189 / 191 | [C₅H₅BrN₂O]⁺˙ (Molecular Ion, M⁺˙ / [M+2]⁺˙) |

| 161 / 163 | [M - CO]⁺˙ |

| 109 | [M - Br]⁺ |

Computational Chemistry Approaches for 6 Bromo 5 Methylpyridazin 3 2h One

Reaction Mechanism and Pathway Elucidation

Understanding the formation and transformation of 6-Bromo-5-methylpyridazin-3(2H)-one is crucial for optimizing its synthesis and exploring its reactivity. Computational chemistry, particularly Density Functional Theory (DFT), provides a virtual laboratory to map out reaction pathways.

DFT Modeling of Transition States and Intermediates in Catalytic Reactions

While direct DFT studies on the catalytic reactions of this compound are not extensively documented in the literature, valuable insights can be drawn from studies on closely related analogs, such as 4,5-dibromo-2-methylpyridazin-3(2H)-one. Research on the Suzuki-Miyaura cross-coupling reactions of this analog, a common method for forming carbon-carbon bonds, has demonstrated the power of DFT in this area. nih.gov

DFT calculations are instrumental in identifying and characterizing the geometries and energies of transition states and intermediates along the reaction coordinate. For instance, in a palladium-catalyzed Suzuki-Miyaura reaction, DFT can model the key steps of oxidative addition, transmetalation, and reductive elimination. The modeling of the transmetalation step in the reaction of a related dibromo-methylpyridazinone with ferroceneboronic acid revealed the energetic profiles and the migration of the ferrocenyl group to the palladium center. nih.gov These calculations help in understanding the regioselectivity of the reaction, explaining why one bromine atom might be substituted in preference to another.

The study of a dibromo-methylpyridazinone analog also highlighted the role of the solvent and the potential for side reactions like hydrodebromination, providing a more complete picture of the reaction landscape. nih.gov Such computational models allow for the visualization of molecular orbitals involved in the key interactions, such as the intermetallic contact between iron and palladium in certain intermediates. nih.gov

Table 1: Key Steps in a Catalytic Cycle Modeled by DFT

| Catalytic Step | Information Gained from DFT |

| Oxidative Addition | Geometry and energy of the palladium complex after inserting into the C-Br bond. |

| Transmetalation | Energetic profile and transition state for the transfer of the organic group from boron to palladium. |

| Reductive Elimination | Energy barrier for the final bond-forming step and regeneration of the catalyst. |

Thermodynamic and Kinetic Insights into Transformations

DFT calculations also provide crucial thermodynamic and kinetic data that govern the feasibility and rate of chemical transformations. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete energy profile of a reaction pathway can be constructed.

In the context of the Suzuki-Miyaura reaction of the aforementioned 4,5-dibromo-2-methylpyridazin-3(2H)-one, DFT studies have elucidated the energy changes accompanying different reaction pathways. nih.gov For example, the calculations can reveal which isomeric product is thermodynamically more stable and which pathway has a lower activation energy, thus being kinetically favored. This information is invaluable for experimental chemists seeking to control the reaction outcome. The insights gained from these studies on a closely related compound can serve as a strong predictive model for the behavior of this compound in similar catalytic transformations.

Molecular Dynamics (MD) Simulations

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Identify the most stable conformations of the molecule in different environments.

Study Solvation Effects: Analyze the arrangement of solvent molecules around the solute and its impact on molecular properties.

Investigate Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the ligand-protein complex over time, providing insights into the binding affinity. For instance, MD simulations have been used to confirm the stability of the binding of 6-bromo quinazoline (B50416) derivatives to the EGFR active site. nih.gov

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Although no specific molecular docking studies targeting this compound have been published, research on other pyridazinone derivatives highlights the utility of this approach. Studies on various pyridazinone series have shown their potential as inhibitors of enzymes like cholinesterases and monoamine oxidase-B. nih.govnih.gov In these studies, molecular docking was used to:

Identify key amino acid residues in the active site of the target protein that interact with the pyridazinone scaffold.

Predict the binding mode and orientation of the inhibitors within the active site.

Estimate the binding affinity (e.g., in kcal/mol), which correlates with the inhibitory potency of the compound.

For this compound, docking studies could be hypothetically performed against various therapeutic targets to explore its potential biological activities. The bromine and methyl substituents would be expected to play significant roles in the binding interactions through halogen bonding and hydrophobic interactions, respectively.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Arg120, Ser530 |

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Ile199, Cys172 |

| p38 MAP Kinase | -9.1 | Met109, Gly110, Lys53 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening.

While no pharmacophore models have been specifically developed based on this compound, the general principles are widely applied to heterocyclic compounds. For a molecule like this, a pharmacophore model could include features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the N-H group in the pyridazinone ring).

A hydrophobic feature (the methyl group).

A halogen bond donor (the bromine atom).

Researchers have successfully used pharmacophore modeling and virtual screening to identify novel inhibitors for various targets, including microsomal prostaglandin (B15479496) E2 synthase-1, by developing models based on known active compounds. nih.gov This approach allows for the "scaffold hopping" to discover new chemical entities that fit the pharmacophoric requirements but have a different core structure. A virtual screening campaign using a pharmacophore derived from the structural features of this compound could potentially identify new molecules with interesting biological profiles.

Structure Activity Relationship Sar Studies of 6 Bromo 5 Methylpyridazin 3 2h One Derivatives

Influence of Substituent Position and Nature on Biological Activity

The position and chemical nature of substituents on the pyridazinone ring are critical determinants of biological activity. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity. For instance, substitutions at the 6-position of the pyridazinone ring and the presence of an acetamide (B32628) side chain linked to the lactam nitrogen at the 2-position have been shown to enhance analgesic and anti-inflammatory actions, often with reduced ulcerogenic effects sarpublication.com.

In a series of pyridazinone derivatives synthesized as selective monoamine oxidase-B (MAO-B) inhibitors, the nature and position of substituents on an attached benzalhydrazone ring were found to be pivotal. It was hypothesized that the addition of substituted benzalhydrazone to the second position of the pyridazinone and the substitution of electron-withdrawing groups in the benzalhydrazone ring would increase MAO-B inhibitory activity nih.govmdpi.com. This was confirmed by the potent activity of compounds bearing such modifications nih.gov.

For example, comparing derivatives with different substituents at the R1 position, those with -OCH3 (TR1-6) generally showed higher MAO-B inhibitory activity than those with -CF3 (TR7-13) nih.gov. Furthermore, the position of a substituent on a phenyl ring attached to the core structure significantly impacts activity. A para-chloro substituent, for instance, dramatically increased MAO-B inhibitory potency compared to the unsubstituted parent structure nih.gov.

Table 1: Influence of Substituent on MAO-B Inhibitory Activity

| Compound | R1 Substituent | R2 Substituent (para position) | IC50 (µM) for MAO-B |

|---|---|---|---|

| TR1 (basic structure) | -OCH3 | -H | >40 |

| TR2 | -OCH3 | -Cl | 0.27 |

| TR14 (basic structure) | -CF3 | -H | >40 |

| TR15 | -CF3 | -F | 0.43 |

| TR16 | -CF3 | -Cl | 0.17 |

Data sourced from a study on pyridazinone derivatives as selective MAO-B inhibitors nih.gov.

Impact of Halogenation and Methylation on Bioactivity Profiles

Halogenation and methylation are common strategies in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of pyridazinone derivatives, these modifications have been shown to have a profound impact on their bioactivity profiles.

The introduction of halogen atoms, such as chlorine and fluorine, can alter a compound's lipophilicity, electronic properties, and metabolic stability. As demonstrated in the SAR studies of MAO-B inhibitors, the presence of a chlorine atom at the para position of a phenyl ring (compounds TR2 and TR16) resulted in a significant increase in inhibitory activity compared to the unsubstituted or fluorine-substituted counterparts nih.gov. Specifically, the para-chloro substituted TR16 was the most potent inhibitor in the series, with an IC50 value of 0.17 µM nih.gov. This highlights the positive influence of specific halogenation patterns on the bioactivity of these derivatives.

Methylation, the addition of a methyl group, can also influence biological activity. While the provided search results focus more on halogenation, the core compound of interest, 6-Bromo-5-methyl pyridazin-3(2H)-one, already possesses a methyl group at the 5-position. The presence of this methyl group, in conjunction with the bromine at the 6-position, defines the foundational chemical space from which derivatives are explored. The influence of this specific methylation would be elucidated by comparing its activity to an unmethylated analog. Furthermore, studies on other pyridazinone derivatives have shown that substitutions, such as a 5-methyl group, can be important for specific activities like antihypertensive effects sarpublication.com.

Correlation of Molecular Conformation with Pharmacological Responses

The three-dimensional arrangement of a molecule, its conformation, is critical for its interaction with biological targets. For certain classes of pyridazinone derivatives, a clear correlation between molecular conformation and pharmacological response has been established.

The presence of nitrogen atoms and a keto functionality within the pyridazinone ring allows for hydrogen bond formation, which can influence the molecule's conformation and its binding to biological targets nih.gov. The ability of these functional groups to participate in intermolecular interactions is a key aspect of the diverse pharmacological properties observed in this class of compounds nih.gov.

SAR in Specific Receptor and Enzyme Interactions

The biological activity of 6-Bromo-5-methylpyridazin-3(2H)-one derivatives is a result of their interaction with specific biological targets, such as receptors and enzymes. SAR studies have been instrumental in elucidating the structural requirements for potent and selective inhibition of these targets.

For MAO-B, docking studies have suggested that the strong inhibitory activity of certain pyridazinone derivatives, like TR2 and TR16, is due to their potential to interact with key amino acid residues, such as E84 and Y326, within the enzyme's active site mdpi.com. The para-chloro substituent in these compounds appears to play a crucial role in enhancing these interactions, leading to increased potency nih.gov.

Pyridazinone derivatives have also been investigated as inhibitors of other enzymes, including cyclooxygenase (COX) nih.gov. The anti-inflammatory properties of some pyridazinones are attributed to their ability to inhibit COX-2 nih.gov. The structural features required for this activity include specific substitutions on the pyridazinone ring that promote binding to the COX-2 active site.

Furthermore, pyridazinone derivatives have been shown to interact with a variety of other targets, including phosphodiesterase type 4 (PDE4) and N-formyl peptide receptors (FPR), which are involved in inflammatory processes nih.gov. The development of derivatives with high affinity and selectivity for these targets is a key objective of ongoing research.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to understanding the relationship between the chemical structure of a series of compounds and their biological activity. These models use statistical methods to correlate physicochemical properties of molecules with their observed activities.

A QSAR study was conducted on a series of pyridazinone derivatives to determine the key factors influencing their fungicidal activities against housefly larvae asianpubs.org. In this study, the 3D structures of the compounds were determined using density functional theory (DFT), and various structural, electronic, and physical parameters were calculated asianpubs.org. Multiple linear regression was then used to establish QSAR models. The results indicated that the total energy (AE) and the logarithm of the partition coefficient (log P) were the most critical factors affecting fungicidal activity asianpubs.org. The model suggested that higher AE and lower log P values were associated with increased fungicidal activity asianpubs.org.

The development of such QSAR models is invaluable for the rational design of new, more potent pyridazinone derivatives. By predicting the biological activity of virtual compounds, QSAR can help prioritize synthetic efforts and accelerate the discovery of novel therapeutic agents. The main objective of a QSAR study is to develop a model with high predictive and generalization capabilities, which are typically validated through internal and external validation methods nih.gov.

In Vitro Biological Activity Assessments of 6 Bromo 5 Methylpyridazin 3 2h One and Analogs

Antimicrobial Efficacy

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activities. Their structural versatility allows for modifications that can enhance their potency and selectivity against different types of microorganisms.

Activity against Gram-Positive and Gram-Negative Bacteria

Numerous studies have highlighted the potential of pyridazinone analogs as antibacterial agents. A novel series of pyridazinone derivatives were synthesized and screened for their antibacterial activities against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. Among the tested compounds, some demonstrated significant activity, with MIC values ranging from 3.74 to 8.92 µM against MRSA, P. aeruginosa, and A. baumannii nih.gov.

In another study, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/acetophenone) hydrazone derivatives were evaluated. These compounds generally showed better activity against Gram-negative bacteria than Gram-positive bacteria. Specifically, one compound exhibited strong activity against Enterobacter hormaechei, while others were highly active against Acinetobacter baumannii with a MIC of 31.25 µg/mL. Several of these derivatives were as active as the control drug, ampicillin (B1664943) trihydrate, against Stenotrophomonas maltophilia nih.gov.

Furthermore, the introduction of a 6-bromo substituent in quinazolinone derivatives, a related heterocyclic structure, has been shown to yield compounds with significant antibacterial activity against both Gram-positive and Gram-negative microorganisms nih.govnih.gov. For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited notable activity against Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumonia nih.govnih.gov.

The following table summarizes the antibacterial activity of selected pyridazinone analogs.

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridazinone derivative 7 | S. aureus (MRSA) | 3.74-8.92 µM | nih.gov |

| Pyridazinone derivative 13 | P. aeruginosa | 3.74-8.92 µM | nih.gov |

| Pyridazinone derivative 13 | A. baumannii | 3.74-8.92 µM | nih.gov |

| Hydrazone derivative 5 | A. baumannii | 31.25 | nih.gov |

| Hydrazone derivative 11 | A. baumannii | 31.25 | nih.gov |

| Hydrazone derivative 3 | E. hormaechei | 31.25 | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, pyridazinone derivatives have shown promise as antifungal agents. A study on pyridazinone-substituted 1,3,4-oxadiazoles demonstrated their fungicidal activity against wheat leaf rust (Puccinia recondita) researchgate.netmmv.org. The antifungal efficacy of these compounds was found to be influenced by the nature of the substituents on the phenyl moiety researchgate.netmmv.org.

Another investigation into 6-substituted-3(2H)-pyridazinone-2-acetyl-2-hydrazone derivatives revealed strong antifungal activity against various Candida species. Several of the synthesized compounds showed activity comparable to the standard antifungal drug fluconazole (B54011) against Candida tropicalis. Notably, one derivative was particularly active against Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis nih.gov.

Furthermore, certain diarylurea derivatives based on pyridazinone scaffolds have been identified as potent antifungal agents. For example, compound 8g, a diarylurea derivative, exhibited significant antifungal activity against Candida albicans with a MIC value of 16 μg/mL. The presence of a 3-chloro substitution on the phenyl urea (B33335) moiety was found to enhance the antifungal activity against C. albicans.

The antifungal activity of selected pyridazinone analogs is presented in the table below.

| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |

| Diarylurea derivative 8g | Candida albicans | 16 | |

| Hydrazone derivative 1 | Candida species | Not specified | nih.gov |

| Hydrazone derivative 8 | Candida parapsilosis | Not specified | nih.gov |

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial efficacy of pyridazinone derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

For antibacterial activity, a series of novel pyridazinone derivatives showed MIC values in the range of 3.74–8.92 µM against MRSA, P. aeruginosa, and A. baumannii nih.gov. In another study, some 6-substituted-3(2H)-pyridazinone hydrazone derivatives exhibited a MIC of 31.25 µg/mL against Acinetobacter baumannii and Enterobacter hormaechei nih.gov.

In the context of antifungal activity, a diarylurea derivative based on a pyridazinone scaffold, compound 8g, displayed a MIC of 16 μg/mL against Candida albicans. Other analogs in the same series showed MIC values of 32 μg/mL and 64 μg/mL against the same fungal strain.

The table below provides a summary of the MIC values for various pyridazinone analogs against different microbial strains.

| Compound/Analog | Microbial Strain | MIC Value | Reference |

| Pyridazinone derivative 7 | S. aureus (MRSA) | 3.74–8.92 µM | nih.gov |

| Pyridazinone derivative 13 | P. aeruginosa | 3.74–8.92 µM | nih.gov |

| Hydrazone derivative 3 | E. hormaechei | 31.25 µg/mL | nih.gov |

| Hydrazone derivative 5 | A. baumannii | 31.25 µg/mL | nih.gov |

| Diarylurea derivative 8g | Candida albicans | 16 µg/mL | |

| Diarylurea derivative 8a | Candida albicans | 32 µg/mL | |

| Diarylurea derivative 8j | Candida albicans | 32 µg/mL |

Antimycobacterial and Antimalarial Screening

The therapeutic potential of pyridazinone derivatives extends to other infectious diseases, including tuberculosis and malaria. A study on new pyridazine (B1198779) compounds revealed their in vitro antimycobacterial activity against Mycobacterium tuberculosis. One of the synthesized compounds, 4-(pyridin-4-yl)thieno[2,3-d]pyridazine, showed significant antimycobacterial activity with a MIC of 12.5 μg/mL.

In the realm of antimalarial research, the pyridazinone scaffold has been identified as a potent and tractable inhibitor of the plasmodial surface anion channel (PSAC), which is crucial for parasite nutrient acquisition researchgate.net. A high-throughput screen identified a pyridazinone compound, MBX-2366, with nanomolar affinity for PSAC that effectively kills Plasmodium falciparum in vitro. Subsequent medicinal chemistry efforts led to the development of derivatives with improved drug-like properties, such as MBX-4055, which demonstrated potent activity against various human parasite strains and improved oral absorption researchgate.net. These findings highlight pyridazinones as a promising class of antimalarial drug leads with a defined mechanism of action researchgate.net.

Anticancer Potential

Beyond their antimicrobial properties, pyridazinone derivatives have emerged as a significant class of compounds with promising anticancer activities. Their mechanism of action often involves the inhibition of cancer cell growth and the induction of programmed cell death.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A substantial body of research demonstrates the ability of pyridazinone analogs to inhibit the proliferation of various cancer cell lines. A series of diarylurea derivatives based on pyridazinone scaffolds were screened against 60 cancer cell lines, with several compounds showing significant growth inhibition percentages against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer. For instance, compounds 8f, 10l, and 17a demonstrated growth inhibition ranging from 62.21% to 100.14%. Further studies on compounds 10l and 17a revealed GI50 values (concentration causing 50% growth inhibition) ranging from 1.66 to 100 μM.

The anticancer effect of these compounds is often linked to the induction of apoptosis. Gene expression analysis of cells treated with compound 10l showed an upregulation of the pro-apoptotic genes p53 and Bax, and a downregulation of the anti-apoptotic gene Bcl-2. This modulation of apoptotic pathways leads to the programmed death of cancer cells.

In another study, newly synthesized pyridazin-3(2H)-one derivatives were evaluated for their antitumor potential. The cytotoxic effect of one of these compounds was found to be associated with the induction of apoptosis, as demonstrated by the annexin-V FITC staining technique. Furthermore, certain 3(2H)-pyridazinone derivatives have been shown to exert their anti-proliferative effects against gastric adenocarcinoma cells by inducing oxidative stress, leading to apoptosis.

The table below summarizes the anticancer activity of selected pyridazinone analogs.

| Compound/Analog | Cancer Cell Line | Activity | Reference |

| Diarylurea derivative 8f | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21-100.14% | |

| Diarylurea derivative 10l | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21-100.14% | |

| Diarylurea derivative 17a | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21-100.14% | |

| Diarylurea derivative 10l | Various | GI50 = 1.66–100 μM | |

| Pyridazin-3(2H)-one derivative | P815 tumor cell line | Cytotoxic, induces apoptosis | |

| 3(2H)-pyridazinone derivative 12 | Gastric adenocarcinoma (AGS) | Anti-proliferative, induces apoptosis | |

| 3(2H)-pyridazinone derivative 22 | Gastric adenocarcinoma (AGS) | Anti-proliferative, induces apoptosis |

Cytotoxicity against Various Human Cancer Cell Lines

Pyridazinone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. A screening of a chemical library identified several pyridazinone derivatives as potential anticancer agents, with one compound, 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1), being the most potent. nih.gov This compound was found to be cytotoxic to 22 human cancer cell lines, exhibiting CC50 values in the low micromolar to nanomolar range. nih.gov Particularly strong selective cytotoxicity was observed in leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cell lines when compared with non-cancerous breast epithelial MCF-10A cells. nih.gov

Other research has focused on novel 3(2H)-pyridazinone derivatives, which have shown promising anti-proliferative effects against human colon carcinoma HCT116 cells. nih.gov The IC50 values for the most effective of these compounds were comparable to the reference drug, daunorubicin. nih.gov

Table 1: Cytotoxic Activity of Pyridazinone Derivatives against Human Cancer Cell Lines

| Compound/Analog | Cell Line | Activity | Reference |

|---|---|---|---|

| Pyr-1 | Leukemia (CEM) | Potent Cytotoxicity | nih.gov |

| Pyr-1 | Leukemia (HL-60) | Potent Cytotoxicity | nih.gov |

| Pyr-1 | Breast (MDA-MB-231) | CC50 in low µM/nM range | nih.gov |

| Pyr-1 | Breast (MDA-MB-468) | Potent Cytotoxicity | nih.gov |

| Pyr-1 | Lung (A-549) | Potent Cytotoxicity | nih.gov |

Modulation of Cell Cycle Progression

The cytotoxic effects of certain pyridazinone analogs are linked to their ability to modulate the cell cycle. For instance, the potent derivative Pyr-1 was analyzed for its effect on the cell cycle profile using flow cytometry. nih.gov Other related heterocyclic compounds, such as diarylpyridines designed as tubulin inhibitors, have been shown to arrest the cell cycle at the G2/M phase, which is a common mechanism for agents that interfere with microtubule dynamics. nih.gov Similarly, selective inhibitors of phosphodiesterase (PDE) families 3 and 4, which include pyridazinone structures, can attenuate the proliferation of human coronary artery smooth muscle cells by reducing the number of cells entering the S phase of the cell cycle. nih.gov

Inhibition of Tubulin Cellular Localization

A key mechanism contributing to the anticancer activity of some pyridazinone analogs is the inhibition of tubulin polymerization. Certain pyridazinone derivatives have been synthesized and tested for their ability to inhibit tubulin polymerization. researchgate.net This action disrupts the formation and function of the microtubule network within cells, which is critical for various cellular processes, including mitosis. nih.gov

Compounds that inhibit tubulin polymerization are known to bind to specific sites on the tubulin protein; one such location is the colchicine (B1669291) binding site. nih.govnih.gov By binding here, these agents prevent the assembly of α-tubulin and β-tubulin heterodimers into microtubules. nih.gov This disruption of the microtubule dynamic cycle hinders the formation of the mitotic spindle, leading to an arrest of tumor cells in mitosis and subsequent apoptosis. nih.govnih.gov Immunofluorescence studies on cells treated with related tubulin inhibitors have confirmed the disruption of the cellular microtubule structure, showing fragmentation of microtubules compared to the organized fibrous networks in untreated cells. nih.govnih.gov

PARP-1 Inhibitory Activity

Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme crucial for DNA repair, and its inhibition is a promising strategy in cancer therapy. ekb.egfrontiersin.org Various pyridazine-based compounds, including pyridopyridazinone derivatives, have been designed and identified as potent PARP-1 inhibitors. ekb.egnih.govresearchgate.net These compounds were developed as isosteres of the phthalazine (B143731) nucleus found in the established PARP-1 inhibitor, Olaparib. nih.gov

Biological evaluations have shown that many of these pyridopyridazinone derivatives possess inhibitory potencies in the nanomolar range, comparable to Olaparib. nih.govresearchgate.net For example, compound 8a from one study exhibited an IC50 value of 36 nM, which is very close to that of Olaparib (IC50 = 34 nM). nih.gov Molecular modeling has indicated that these compounds fit well into the PARP-1 active site, forming key interactions with amino acid residues such as Gly863 and Ser904. nih.gov

Table 2: PARP-1 Inhibitory Activity of Pyridazinone Analogs

| Compound/Analog | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Reference |

|---|---|---|---|---|

| Pyridopyridazinone 8a | 36 | Olaparib | 34 | nih.gov |

Receptor and Enzyme Modulation

Formyl Peptide Receptor (FPR) Agonism

The N-formyl peptide receptor (FPR) family, which includes FPR1, FPR2 (FPRL1), and FPR3, are G-protein coupled receptors involved in inflammatory responses. nih.govlongdom.org Pyridazin-3(2H)-one derivatives have been identified as a novel class of small-molecule agonists for these receptors. nih.govvumc.org

Structure-activity relationship studies have revealed that an acetamide (B32628) side chain at the N-2 position of the pyridazinone ring is essential for activity. nih.gov Furthermore, substitutions on the aryl group at the end of this chain are critical for potency. nih.govvumc.org Researchers have developed potent mixed FPR1/FPR2 agonists as well as specific FPR2 agonists from this chemical series. nih.govnih.gov For example, one pyridinone derivative, compound 2a, showed a 10-fold preference for FPR2 with an EC50 of 120 nM, compared to an EC50 of 1.6 µM for FPR1. nih.govresearchgate.net Another series of functionalized pyridazin-3(2H)-one-based agonists demonstrated high potency and biased agonism, favoring prosurvival signaling (ERK1/2 phosphorylation) over detrimental intracellular calcium mobilization. nih.gov

Table 3: Formyl Peptide Receptor (FPR) Agonist Activity of Pyridazinone Analogs

| Compound/Analog | Target | Activity (EC50) | Notes | Reference |

|---|---|---|---|---|

| Compound 2a | FPR2 | 120 nM | 10-fold preference over FPR1 | nih.govresearchgate.net |

| Compound 2a | FPR1 | 1.6 µM | nih.govresearchgate.net | |

| Compound 14h | FPR1/FPR2 | 0.6 µM | Potent chemotactic agent | nih.gov |

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE5)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby regulating numerous cellular processes. researchgate.netfrontiersin.org Pyridazine and pyridazinone derivatives have been investigated as inhibitors of several PDE isoenzymes, particularly PDE4 and PDE5. nih.govnih.govsamipubco.com

PDE4 Inhibition: PDE4 is a key enzyme in inflammatory and airway cells, and its inhibition can lead to anti-inflammatory effects, making it a target for respiratory diseases like asthma and COPD. nih.govnih.govmdpi.com Pyridazinone derivatives bearing an indole (B1671886) moiety have been developed as potential PDE4 inhibitors. nih.gov One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showed promising activity and selectivity for the PDE4B isoenzyme. nih.gov Zardaverine, a pyridazinone-based molecule, was an early dual PDE3/PDE4 inhibitor, and though its development was halted, it remains a key compound for designing new PDE4 inhibitors. encyclopedia.pub

PDE5 Inhibition: PDE5 specifically degrades cGMP and is a major target for treating erectile dysfunction and pulmonary hypertension. medicalnewstoday.compharmaceutical-journal.com Inhibition of PDE5 leads to elevated cGMP levels, causing vascular relaxation. medicalnewstoday.commdpi.com Novel pyrazolopyridopyridazine derivatives have been prepared as potent and selective PDE5 inhibitors, with some compounds showing greater potency and selectivity than sildenafil. nih.gov In one study, a series of pyridopyrazinone derivatives were evaluated, and compound 11b emerged as the most potent analog with an IC50 value of 18.13 nM. mdpi.com

Table 4: Phosphodiesterase (PDE) Inhibitory Activity of Pyridazinone Analogs | Compound/Analog | Target | Activity (IC50) | Reference Compound | Reference IC50 | Reference | |---|---|---|---|---| | Pyridopyrazinone 11b | PDE5 | 18.13 nM | Sildenafil | Not specified | mdpi.com | | Pyrazolopyridopyridazine 6 | PDE5 | More potent than Sildenafil | Sildenafil | Not specified | nih.gov | | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Promising activity | Not specified | Not specified | nih.gov | | Pyridazinone 48 | PDE | 0.18 µM | Zaprinast | 1.0 µM | researchgate.net |

Anti-inflammatory and Analgesic Profiles

Analgesic Activity Assessment

Pyridazinone derivatives have been a significant focus of research for developing novel analgesic agents, often with the goal of mitigating the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comresearchgate.net Various analogs have demonstrated considerable analgesic potential in preclinical studies.

A series of 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones showed potent antinociceptive activities, with some compounds being more active than reference drugs. sarpublication.com Similarly, studies on 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives, including alkanoic acids, esters, and amides, were conducted to assess their analgesic effects using the p-benzoquinone-induced writhing test. nih.gov The results indicated that compounds with a propanoic acid, ester, or specific amide side chain at the N-2 position of the pyridazinone ring exhibited higher analgesic activity than the reference compound, acetylsalicylic acid, and notably, did not show ulcerogenic potential. nih.gov

Another study synthesized a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-propanamides. tubitak.gov.tr When tested for analgesic activity at a 100 mg/kg dose, all but one compound were more potent than aspirin. tubitak.gov.tr Specifically, four compounds from this series demonstrated over 80% analgesic activity, with one compound being identified as the most potent in terms of both analgesic and anti-inflammatory effects, without causing ulcerogenic side effects. tubitak.gov.tr The substitution at the sixth position of the heterocyclic ring and the presence of an acetamide side chain at the second position have been noted to enhance analgesic and anti-inflammatory actions while minimizing ulcerogenicity. sarpublication.comresearchgate.net

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives (e.g., propanoic acid, ester, and amide analogs) | p-Benzoquinone-induced writhing test | Showed higher analgesic activity than acetylsalicylic acid without ulcerogenic potential. | nih.gov |

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and propanamides | p-Benzoquinone-induced writhing test | Most compounds were more potent than aspirin. Four compounds exhibited >80% analgesic activity. | tubitak.gov.tr |

| 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones | Not specified | Demonstrated potent analgesic activity with negligible side effects typical of NSAIDs. | sarpublication.com |

| [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]acetamide and propanamide derivatives | p-Benzoquinone-induced writhing test | The acetamide 4-fluorophenylpiperazine derivative showed the highest analgesic activity. | pcbiochemres.com |

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α)

The anti-inflammatory properties of pyridazinone derivatives are closely linked to their ability to modulate key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), a pivotal cytokine in systemic inflammation. nih.govbenthamscience.com The pyridazinone scaffold has been identified as a promising structure for developing novel anti-inflammatory drugs. researchgate.netmdpi.com

Research has shown that pyridazinone derivatives can effectively regulate inflammatory pathways by reducing the release of TNF-α. nih.govbenthamscience.com Studies on heterocyclic-fused pyridazinones that inhibit phosphodiesterase-4 (PDE-4) have demonstrated their role as anti-inflammatory agents. sarpublication.com One investigation into pyridazinone derivatives bearing an indole moiety identified them as potential PDE4 inhibitors capable of regulating the production of potent pro-inflammatory cytokines, including TNF-α, by human primary macrophages. nih.gov Specifically, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one showed promising activity and selectivity towards PDE4B isoenzymes, which are crucial in the inflammatory cascade. nih.gov

In vitro screening assays have confirmed the TNF-α inhibitory potential of various pyridazinone derivatives. researchgate.net A study examining a range of these compounds found that several derivatives exhibited significant to high TNF-α inhibition activity. researchgate.net This inhibitory action on a key pro-inflammatory cytokine underscores the therapeutic potential of the pyridazinone core structure in treating inflammatory conditions. nih.govnih.gov The ability to suppress mediators like TNF-α is a critical mechanism underlying the anti-inflammatory effects observed in this class of compounds. nih.govbenthamscience.com

Cardiovascular Activity Studies

Pyridazinone and its analogs have been extensively investigated for their wide spectrum of cardiovascular activities. sarpublication.comjchemrev.com Numerous derivatives have advanced to clinical trials as cardiotonic and antihypertensive agents, demonstrating the therapeutic potential of this chemical scaffold in treating cardiovascular diseases. jchemrev.comorientjchem.org

Vasodilatory Effects and Mechanisms

One of the well-studied analogs, Pimobendan, a benzimidazole-pyridazinone derivative, exhibits both vasodilator and positive inotropic properties. sarpublication.com Its vasodilatory effect is a primary contributor to the decrease in mean arterial blood pressure, resulting from a reduction in systemic vascular resistance. sarpublication.com Another compound, Levosimendan, is also recognized for its dual action as a Ca2+ sensitizer (B1316253) and a vasodilator. sarpublication.com This combined effect is beneficial in increasing cardiac output while decreasing systemic vascular resistance in patients with congestive heart failure. sarpublication.com

A study focused on synthesizing and screening different 6-phenyl-3-pyridazinone based derivatives for their vasorelaxant activity revealed compounds with potent effects. nih.govproquest.com The most active compounds in this series, an acid derivative and its ester analog, exhibited EC50 values of 0.339 µM and 1.225 µM, respectively, which were significantly more potent than the standard vasodilator hydralazine (B1673433) (EC50 = 18.210 µM). nih.govproquest.com The mechanism of vasodilation for many of these compounds involves the inhibition of phosphodiesterase III (PDE-III), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

| Compound/Analog Series | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Pimobendan | PDE-III inhibitor with vasodilating and positive inotropic properties. | Causes systemic vasodilation, leading to decreased peripheral resistance. | sarpublication.com |

| Levosimendan | Ca2+ sensitizer and vasodilator. | Increases cardiac output and decreases systemic vascular resistance. | sarpublication.com |

| 6-phenyl-3-pyridazinone derivatives | Vasorelaxant | Acid analog (EC50 = 0.339 µM) and ester analog (EC50 = 1.225 µM) were more potent than hydralazine. | nih.govproquest.com |

| MCI-154 | Direct vasodilator effect. | Produces a direct vasodilator effect in the canine hind-limb. | nih.gov |

Antihypertensive Activity

The antihypertensive properties of pyridazinone derivatives are a cornerstone of their cardiovascular research. sarpublication.comnih.govunich.it These compounds often exert their effects through direct relaxation of vascular smooth muscle, leading to a reduction in blood pressure. ubi.pt

Studies on 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives showed antihypertensive activity at least as great as that of hydralazine, a known antihypertensive drug. ubi.pt The mechanism is suggested to be direct relaxation of vascular smooth muscle. ubi.pt The compound 5-methyl-6-p-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone has also been noted for its antihypertensive properties. sarpublication.com

In a study aimed at synthesizing novel pyridazinone derivatives as antihypertensive agents, molecular docking was used to identify compounds with high activity against Angiotensin Converting Enzyme (ACE), a key enzyme in blood pressure regulation. orientjchem.org The most active compound from this series exhibited an IC50 value of 5.78 µg/mL in an enzymatic ACE inhibitory activity assay. orientjchem.org Another study synthesized a series of 6-(substituted phenyl)-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one derivatives and evaluated their antihypertensive activity using the non-invasive Tail Cuff method. iajpr.com Several compounds in this series were found to cause a highly significant reduction in mean arterial blood pressure. iajpr.com Furthermore, research on 6-(substituted phenyl)-5-hydroxymethyl-4,5-dihydro-3(2H)pyridazinones identified derivatives that induced a significant decrease in systolic blood pressure when administered orally to rats. nih.gov

Cardiotonic Effects

Many pyridazinone derivatives are recognized for their potent positive inotropic (cardiotonic) effects, which enhance myocardial contractility. sarpublication.comnih.gov This activity is often mediated through mechanisms like PDE-III inhibition or myofibrillar Ca2+ sensitization. sarpublication.comjchemrev.com

Compounds like Pimobendan and Levosimendan are well-known for their cardiotonic actions. sarpublication.com Pimobendan is described as a compound with both vasodilator and positive inotropic properties. sarpublication.com Levosimendan increases myocardial contractility by sensitizing troponin C to calcium. sarpublication.com Another derivative, MCI-154, is a potent PDE inhibitor that produces dose-dependent increases in cardiac contractility (dP/dtmax) and cardiac output. sarpublication.comnih.gov Its positive inotropic effect was found to be more potent than that of amrinone (B1666026) and milrinone. nih.gov

A study on 6-[4-(substituted-amino)phenyl]-4,5-dihydro-3(2H)-pyridazinones reported a class of compounds with extremely potent positive inotropic activity. researchgate.net In an in vitro assessment on isolated rabbit hearts, several newly synthesized 4,5-dihydro-3(2H)pyridazinones exhibited a higher effective positive inotropic response than the standard drug digoxin. researchgate.net Similarly, a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones were found to retain the potent inotropic activity of the parent imazodan (B1195180) series. nih.gov The R(-) enantiomer of KF15232, a quinazolinyl-dihydropyridazinone, was shown to be more potent than its S(+) counterpart in terms of cardiotonic effects and PDE III inhibition. nih.gov

Antiplatelet Activity

The inhibition of platelet aggregation is another significant cardiovascular property exhibited by pyridazinone analogs. sarpublication.comjchemrev.com This antithrombotic potential makes them attractive candidates for the prevention and treatment of thromboembolic disorders.

A series of newly synthesized pyridazinone derivatives were evaluated in vitro as antiplatelet agents. nih.gov Several of these compounds, including 4b, 4d, and 5b, demonstrated potent inhibitory effects on collagen-induced platelet aggregation, with IC50 values in the low micromolar range. nih.gov Further investigation of the most active compound, 4b, suggested a selective action on the biochemical pathways triggered by collagen, as it did not inhibit aggregation induced by other agonists like thrombin or ionomycin. nih.gov

Other studies have also highlighted the antiplatelet effects of pyridazinone derivatives. For example, 6-(4-substituted phenyl)-3(2H)-pyridazinones were identified as good inhibitors of ADP-induced platelet aggregation in rats. jchemrev.com A series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones not only showed inotropic and vasodilator activity but also enhanced platelet aggregation inhibitory potency. nih.gov Additionally, an investigation into 6-[4-(2-substituted hydrazino) phenyl]-4,5-dihydro-3(2H)-pyridazinones found that two compounds induced complete inhibition of platelet aggregation. researchgate.net

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| Pyridazinone derivatives 4b, 4d, 5b | Collagen-induced platelet aggregation | Exhibited potent inhibitory effects with IC50 values in the low µM range. | nih.gov |

| 6-(4-substituted phenyl)-3(2H)-pyridazinones | ADP-induced platelet aggregation in rats | Demonstrated good inhibitory activity. | jchemrev.com |

| (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones | Platelet aggregation inhibition | Showed enhanced platelet aggregation inhibitory potency. | nih.gov |

| 6-[4-(2-substituted hydrazino) phenyl]-4,5-dihydro-3(2H)-pyridazinones | Platelet aggregation inhibition | Two compounds induced complete inhibition. | researchgate.net |

Neurodegenerative Disorder Research (e.g., Permeability Transition Pore Inhibition)unisi.it

Following a comprehensive review of publicly available scientific literature, no specific in vitro studies detailing the biological activity of 6-Bromo-5-methylpyridazin-3(2H)-one or its direct analogs in the context of neurodegenerative disorder research, with a specific focus on the inhibition of the mitochondrial permeability transition pore (mPTP), were identified.

Consequently, the generation of detailed research findings and data tables as requested is not possible due to the absence of relevant scientific studies on this specific compound and its activity in the specified area of research.

Medicinal Chemistry Applications and Lead Compound Development

6-Bromo-5-methylpyridazin-3(2H)-one as a Lead Compound Candidate

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. nih.gov The pyridazinone nucleus is found in numerous compounds evaluated for a range of pharmacological activities. ajrconline.org

While specific studies highlighting this compound as a lead compound are not extensively documented in publicly available research, the broader class of pyridazinone derivatives has been a fertile ground for the discovery of new drugs. For instance, some pyridazinone derivatives are known to act as anti-inflammatory agents. nih.gov The potential of this compound as a lead compound is inferred from the diverse biological activities reported for structurally related pyridazinones. The key to its potential lies in the strategic modification of its core structure to optimize its interaction with biological targets.

Strategies for Drug Design and Development

The development of new drugs from a lead compound like this compound involves a variety of strategies aimed at enhancing its efficacy and selectivity. nih.gov Computer-aided drug design (CADD) is a common starting point to evaluate designed compounds before synthesis. nih.gov

One of the key strategies involves structure-activity relationship (SAR) studies. For the pyridazinone class of compounds, SAR studies have revealed that the nature and position of substituents on the pyridazinone ring can have a significant impact on their biological activity. For example, in a series of antibacterial 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds, it was found that a lipophilic side chain at the C-5 position was crucial for significant activity. acs.org This suggests that modifications at the 5-methyl position of this compound could be a fruitful avenue for exploration.

Another important aspect of drug design is the optimization of the pharmacokinetic properties of the lead compound. This involves modifying the structure to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The bromine atom in this compound can be replaced with other functional groups to modulate its lipophilicity and metabolic stability.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel compounds with improved properties. nih.gov Bioisosterism involves the replacement of a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. researchgate.net Scaffold hopping is a more drastic approach where the core structure of the molecule is replaced with a different scaffold, while maintaining the essential pharmacophoric features. researchgate.net

While there are no specific examples in the literature of scaffold hopping or bioisosteric replacement being applied to this compound, these strategies are widely used for other pyridazinone derivatives. For instance, the pyridazinone core itself can be considered a bioisostere of other cyclic structures. The application of these strategies to this compound could lead to the discovery of new chemical entities with improved drug-like properties.

Fragment-Based Drug Design Integration

Fragment-based drug design (FBDD) is a hit identification approach that uses small molecules, or "fragments," to probe the binding sites of biological targets. youtube.com These fragments, which typically have a molecular weight of up to 300 Da, can serve as starting points for the development of more potent and selective inhibitors. mdpi.com

The pyridazinone core, being a relatively small and rigid scaffold, is well-suited for use in FBDD. nih.gov Although direct integration of this compound into an FBDD campaign is not explicitly reported, it is conceivable that this compound or its fragments could be used to screen against a variety of biological targets. The identification of a fragment that binds to a target can then be followed by fragment growing, linking, or merging strategies to develop a high-affinity ligand. mdpi.com

Polypharmacology and Multi-Targeting Approaches

Polypharmacology is an emerging paradigm in drug discovery that involves the design of single molecules that can interact with multiple biological targets. researchgate.net This approach is particularly relevant for the treatment of complex diseases such as cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. nih.govnih.gov

The pyridazinone scaffold has been shown to be a versatile platform for the development of multi-targeting agents. nih.gov For example, some pyridazinone derivatives have been reported to inhibit multiple kinases or to modulate the activity of different receptors. While there is no specific research on the polypharmacological profile of this compound, its structural features suggest that it could be a valuable starting point for the design of multi-targeting ligands. The bromine atom and the methyl group can be functionalized to introduce pharmacophoric elements that can interact with different biological targets.

Agrochemical and Material Science Research Applications

Role in Agrochemical Development (e.g., Pesticides, Herbicides, Fungicides)

Pyridazinone derivatives are a significant class of heterocyclic compounds that are widely utilized in the development of agrochemicals. scholarsresearchlibrary.com Their derivatives have been reported to possess herbicidal, fungicidal, and plant growth-regulating effects. scholarsresearchlibrary.comgoogle.com.pg

A substantial body of research has focused on the herbicidal properties of pyridazinone derivatives. Many of these compounds act as bleaching herbicides. Some have been found to be potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) biosynthesis pathway in plants. researchgate.net Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption and plant death.

For instance, a series of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed excellent herbicidal activities, with some compounds being effective even at a low dose of 7.5 g ha⁻¹. The study highlighted that a substituted phenoxy group at the 3-position of the pyridazine (B1198779) ring and an electron-withdrawing group at the para-position of the benzene (B151609) ring were crucial for high herbicidal activity.

Another study focused on novel pyridazinone derivatives as PPO inhibitors, identifying compounds that exhibited broad-spectrum and highly effective herbicidal properties against various weeds at a dosage of 150 g a.i./ha in post-emergence applications in a greenhouse setting.

Table 1: Examples of Herbicidal Pyridazinone Derivatives and their Activity

| Compound Type | Target Weeds | Application Rate | Efficacy |

| 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Not specified | 7.5 g ha⁻¹ | Excellent |

| Novel pyridazinone-containing PPO inhibitors | Leaf mustard, Chickweed, Chenopodium serotinum, Alopecurus aequalis, Poa annua, and Polypogon fugax | 150 g a.i./ha | Highly effective |

Certain pyridazinone derivatives have also been identified as having significant fungicidal properties. A patent discloses a series of new 6-(substituted phenyl)-4,5-dihydro-2H-pyridazin-3-one derivatives for use as agricultural fungicides. google.com.pg These compounds were found to be particularly effective when applied to the water of paddy fields and were not phytotoxic at effective doses. google.com.pg The fungicidal compositions can be used for seed disinfection or coating to control soil-borne or seed-infectious diseases. google.com.pg

Utility in Functional Material Development (e.g., Coatings, Dyes)

The application of pyridazinone derivatives extends into material science, where their chemical properties are harnessed for the development of functional materials such as dyes and protective coatings.

The development of novel synthetic approaches for fused heterocyclic dyes has gained importance due to their desirable properties like deep shades, high tinctorial strength, and excellent colorfastness. scinito.ai Research has indicated that pyridazinone derivatives can serve as a basis for such dyes. scinito.airesearchgate.net Specifically, certain green-synthesized pyridazinone derivatives have been noted in the context of dyes for polyester (B1180765) fabrics. researchgate.net A patent also mentions the use of pyridazinone derivatives in conjunction with organic dyes like alizarin, azo, and metal phthalocyanine (B1677752) dyes in various formulations. google.com

In the realm of functional coatings, pyridazinone derivatives have been investigated for their potential as corrosion inhibitors for metals. A study explored the use of a pyridazinone derivative as a corrosion inhibitor for carbon steel in acidic conditions. researchgate.net It was found that pyrimidine, pyridazine, and their derivatives can form a corrosion-inhibitive hydrophobic layer on metal surfaces through adsorption. researchgate.net The extensive conjugation of π-electrons in these molecules enhances the durability and efficacy of this protective film. researchgate.net

Application in Photopolymerization Initiator Compositions

The direct application of "6-Bromo-5-methylpyridazin-3(2H)-one" or its close derivatives as photopolymerization initiators is not extensively documented in the reviewed literature. However, the broader family of nitrogen-containing heterocyclic compounds, which includes pyridazinones, has been a subject of research in this area.

For example, research into pyrazoline derivatives, which are also nitrogen-containing heterocycles, has shown their potential as photosensitizers for cationic photopolymerization. researchgate.net One study synthesized a series of 1,3,5-triaryl-2-pyrazolines that could act as photosensitizers for light-emitting diodes (LEDs) induced photopolymerization in the UV-vis range. researchgate.net While this research does not directly involve pyridazinone derivatives, it highlights the potential of related heterocyclic structures in the field of photopolymerization.

Furthermore, a patent for a method of producing 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) mentions pyridazinone derivatives as useful intermediates for herbicides in its list of related patents, and separately lists a patent for a "Photopolymerization initiator and photopolymerizable composition containing the same," though a direct link between the two is not established. google.com Another patent mentions "Polymerization Initiator" in a list of titles related to pyridinone derivatives, a structurally similar class of compounds. unifiedpatents.com This suggests that while direct evidence is scarce, the chemical functionalities present in pyridazinone-related structures are of interest in the broader field of polymerization chemistry.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The synthesis of 6-Bromo-5-methylpyridazin-3(2H)-one is a critical first step for any further investigation. While specific methods for this exact molecule are not widely published, established routes for similar pyridazinones can be adapted. Future research should focus on developing efficient and scalable synthetic strategies.

One potential approach involves the cyclization of a suitably substituted γ-ketoacid with hydrazine (B178648) hydrate. For instance, the synthesis of 6-substituted phenyl-3(2H)-pyridazinones has been achieved by reacting glyoxylic acid with acetophenones, followed by treatment with hydrazine hydrate. acs.org A similar strategy could be envisioned for this compound, starting from a brominated and methylated keto-acid precursor.

Another avenue for exploration is the modification of a pre-existing pyridazinone core. For example, the synthesis of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones was accomplished by modifying the γ-hydroxybutyrolactone core of luffariellolide. acs.org This suggests that a 5-methylpyridazin-3(2H)-one scaffold could be synthesized and subsequently brominated at the 6-position. The use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for such brominations. google.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce the methyl group at the 5-position or other functionalities at various positions of a pre-brominated pyridazinone ring, offering a versatile approach to a library of derivatives. researchgate.net

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Key Reagents/Conditions | Reference for Analogy |

| Cyclization | Reaction of a substituted γ-ketoacid with hydrazine. | Brominated and methylated γ-ketoacid, hydrazine hydrate. | acs.org |

| Halogenation | Bromination of a 5-methylpyridazin-3(2H)-one precursor. | 5-methylpyridazin-3(2H)-one, N-bromosuccinimide (NBS). | google.com |

| Cross-Coupling | Introduction of the methyl group onto a bromo-pyridazinone scaffold. | 5,6-dibromopyridazin-3(2H)-one, methylboronic acid, Pd catalyst. | researchgate.net |

Elucidation of Detailed Molecular Mechanisms of Action

The biological activity of pyridazinone derivatives is diverse, and understanding the precise molecular mechanisms of this compound is paramount. The bromo and methyl substituents will significantly influence its interaction with biological targets. Based on the activities of related compounds, several potential mechanisms could be investigated.

Pyridazinone derivatives have been reported as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), and monoamine oxidase-B (MAO-B). nih.govnih.gov Therefore, initial screening should assess the inhibitory potential of this compound against these and other relevant enzymes. For example, some pyridazinones act as selective COX-2 inhibitors, which is beneficial for anti-inflammatory therapies with reduced gastrointestinal side effects. sarpublication.com

The substitution pattern on the pyridazinone ring is crucial for activity and selectivity. For instance, in a series of pyridazinone derivatives targeting MAO-B, a para-chloro substituent was found to increase inhibitory activity. nih.gov The effect of the 6-bromo and 5-methyl groups on the selectivity and potency towards different enzyme isoforms should be a key area of study.

Furthermore, some pyridazinone-based molecules have been shown to interact with G-protein-coupled receptors (GPCRs), such as serotonin (B10506) receptors. nih.gov Investigating the binding affinity of this compound to a panel of GPCRs could uncover novel therapeutic applications.

Expansion of Biological Screening Platforms

To fully explore the therapeutic potential of this compound and its future derivatives, a broad and diverse biological screening platform is essential. This should extend beyond initial enzyme-based assays to cell-based and in vivo models.

High-throughput screening (HTS) of large compound libraries against various cell lines can rapidly identify potential anticancer, anti-inflammatory, or antimicrobial activities. criver.comyoutube.com The creation of a focused library of derivatives based on the this compound scaffold would be a valuable resource for such screening campaigns. nih.gov

Phenotypic screening, which assesses the effects of a compound on cell morphology or function without a preconceived target, can also be a powerful tool for discovering novel activities. This approach is particularly useful for identifying compounds that act via novel mechanisms of action.

Once initial hits are identified, further evaluation in more complex biological systems is necessary. This could include co-culture models, organoid cultures, and eventually, animal models of disease to assess efficacy and preliminary safety. For example, pyridazinone derivatives have been evaluated in rat models for their vasorelaxant properties. nih.gov

Table 2: Potential Biological Screening Targets for this compound

| Target Class | Specific Examples | Rationale based on Analogs |

| Enzymes | COX-2, PDE4, MAO-B, Kinases | Known inhibitors among pyridazinones. nih.govnih.gov |

| Receptors | Serotonin receptors, Adrenergic receptors | Activity of tricyclic pyridazinones. nih.gov |

| Ion Channels | Calcium channels | Effects of pyridazinones on calcium influx. researchgate.net |

| Cellular Processes | Apoptosis, Cell cycle, Inflammation | Anticancer and anti-inflammatory pyridazinones. nih.gov |

Advanced Computational Studies for Predictive Modeling

In silico methods are indispensable in modern drug discovery for predicting the properties and activities of novel compounds, thus guiding synthetic efforts and biological testing. Advanced computational studies on this compound can provide valuable insights.

Molecular docking simulations can predict the binding mode and affinity of the compound to the active sites of various protein targets. nih.gov For instance, docking studies have been used to rationalize the selective inhibition of MAO-B by pyridazinone derivatives. nih.gov Such studies can help to prioritize which enzymes or receptors to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed once a series of derivatives with varying biological activities has been synthesized. researchgate.net QSAR models can identify the physicochemical properties and structural features that are most important for activity, thereby guiding the design of more potent and selective compounds.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between the compound and its target protein over time. This can reveal important information about the stability of the binding and the role of conformational changes in the protein.

Development of Derivatives with Enhanced Selectivity and Potency

The this compound scaffold offers multiple sites for chemical modification to develop derivatives with improved pharmacological profiles. Structure-activity relationship (SAR) studies will be crucial in this endeavor.